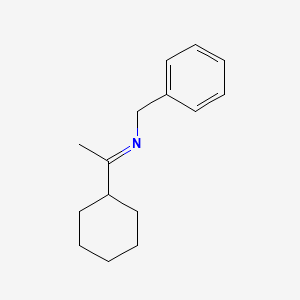
2-(2-Aminoethoxy)ethanol;decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol;decanoic acid:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2OH+CH2CH2O→NH2CH2CH2OCH2CH2OH
For the preparation of decanoic acid, it is typically obtained from natural sources such as coconut oil and palm kernel oil through hydrolysis and subsequent purification processes.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethanolamine. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. Decanoic acid is produced through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by distillation to obtain the pure fatty acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)ethanol;decanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is used in the preparation of bioconjugates and as a linker in the synthesis of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)ethanol;decanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with proteins and enzymes, affecting their activity and function. The fatty acid component can integrate into lipid membranes, altering their properties and influencing cellular processes. The combined effects of these interactions contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of an amino group.
Diethylene glycolamine: Similar in structure but lacks the fatty acid component.
Uniqueness
The uniqueness of 2-(2-Aminoethoxy)ethanol;decanoic acid lies in its combination of an amino alcohol and a fatty acid, which imparts unique properties and potential applications not found in similar compounds. The presence of both hydrophilic and hydrophobic components allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
216583-94-7 |
|---|---|
Molekularformel |
C14H31NO4 |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;5-1-3-7-4-2-6/h2-9H2,1H3,(H,11,12);6H,1-5H2 |
InChI-Schlüssel |
QHTRRCWOIJBNSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.C(COCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
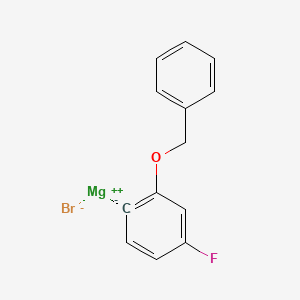
![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
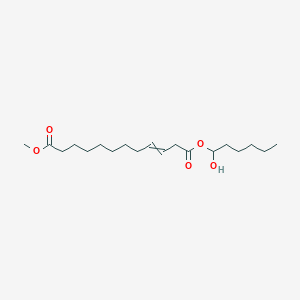
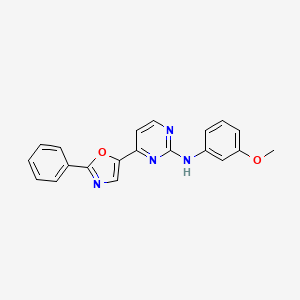
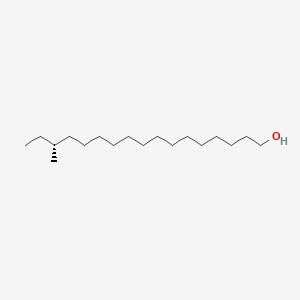
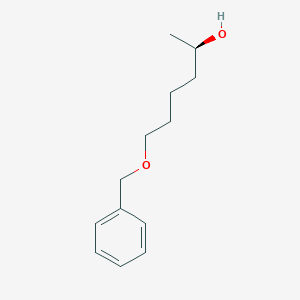
![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)
